molecular formula C9H9F2NO2 B12509791 1-(2,2-Difluoro-1,3-benzodioxol-4-YL)ethylamine

1-(2,2-Difluoro-1,3-benzodioxol-4-YL)ethylamine

Cat. No.: B12509791
M. Wt: 201.17 g/mol
InChI Key: CBTSTJVNWKVHDE-UHFFFAOYSA-N
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Description

1-(2,2-Difluoro-1,3-benzodioxol-4-YL)ethylamine is a chemical compound with the molecular formula C9H9F2NO2 It is characterized by the presence of a benzodioxole ring substituted with two fluorine atoms and an ethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Difluoro-1,3-benzodioxol-4-YL)ethylamine typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the reaction of catechol with a suitable dihalomethane derivative under basic conditions.

    Introduction of Fluorine Atoms: The difluorination of the benzodioxole ring is achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or similar reagents.

    Attachment of the Ethylamine Group:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalytic Processes: Employing catalysts to improve reaction rates and selectivity.

    Purification Techniques: Implementing advanced purification methods such as chromatography and crystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Difluoro-1,3-benzodioxol-4-YL)ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) to obtain reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethylamine group, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum

Properties

Molecular Formula

C9H9F2NO2

Molecular Weight

201.17 g/mol

IUPAC Name

1-(2,2-difluoro-1,3-benzodioxol-4-yl)ethanamine

InChI

InChI=1S/C9H9F2NO2/c1-5(12)6-3-2-4-7-8(6)14-9(10,11)13-7/h2-5H,12H2,1H3

InChI Key

CBTSTJVNWKVHDE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C2C(=CC=C1)OC(O2)(F)F)N

Origin of Product

United States

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